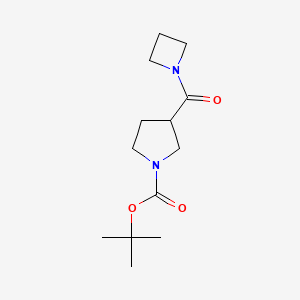
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide, also known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. However, it also has potential applications in scientific research due to its unique properties.
Wirkmechanismus
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide exerts its effects by blocking the 5-HT3 receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of nausea, vomiting, and pain. By blocking this receptor, N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide can reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of inflammatory cytokines and reduce the activity of microglia, which are cells involved in the immune response in the central nervous system. It has also been found to increase the levels of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT3 receptor, which allows for precise targeting of this receptor. It also has a relatively long half-life, which allows for sustained effects. However, N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide can also have off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide. One area of interest is its potential use in treating neuroinflammation and neurodegenerative diseases. Another area of interest is its potential use in treating addiction and withdrawal symptoms. Further research is needed to fully understand the mechanisms of action and potential applications of N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide in these areas.
Synthesemethoden
The synthesis of N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidine-4-carboxylic acid with thiophene-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-diisopropylethylamine and methyl iodide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential use in treating depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-methyl-N-propan-2-yl-1-(thiophene-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)16(3)14(18)12-4-7-17(8-5-12)15(19)13-6-9-20-10-13/h6,9-12H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVXXYXXWXRNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)

![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)